beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
CAS No.: 3053-17-6
Cat. No.: VC20759270
Molecular Formula: C₂₀H₂₃NO₁₂
Molecular Weight: 469.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3053-17-6 |
---|---|
Molecular Formula | C₂₀H₂₃NO₁₂ |
Molecular Weight | 469.4 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 |
Standard InChI Key | ILJYBOOYGRDODX-LCWAXJCOSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C |
Overview of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is a complex biochemical compound that has attracted significant interest in the fields of biochemistry and molecular biology. It serves primarily as a substrate for various glycosidases, particularly beta-galactosidase, which is crucial in studying enzyme kinetics and carbohydrate metabolism. The compound's structure allows it to participate in multiple biochemical reactions, making it valuable for research applications.
Synonyms
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O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
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[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
Synthesis of beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
The synthesis of this compound typically involves several key steps:
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Starting Material: The synthesis often begins with beta-D-galactopyranoside.
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Acetylation: The hydroxyl groups on the galactopyranoside are acetylated using acetic anhydride or acetyl chloride under basic conditions to yield the tetraacetate derivative.
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Nitration: The introduction of the nitrophenyl group is accomplished through nitration reactions involving appropriate nitro compounds.
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Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels suitable for biochemical applications.
Reaction Conditions
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Solvents Used: Common solvents include dichloromethane and dimethylformamide.
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Temperature Ranges: Reactions are typically conducted at room temperature to moderate temperatures depending on the specific reaction step.
Mechanism of Action
The primary mechanism of action for beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate involves its role as a substrate for glycosidases:
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Enzyme Interaction: Upon hydrolysis by beta-galactosidase, the compound releases the nitrophenol moiety which can be detected spectrophotometrically.
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Kinetic Studies: This property makes it an excellent tool for enzyme kinetics studies where the rate of reaction can be measured by monitoring the increase in absorbance due to nitrophenol release.
Applications in Biochemistry
beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate has several important applications:
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Glycobiology Research: It is extensively used in glycobiology to study carbohydrate interactions and metabolism.
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Enzyme Assays: The compound serves as a substrate in enzyme assays to quantify enzymatic activity and study inhibition effects.
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Biochemical Assays Development: It aids in developing novel biochemical assays that require specific glycosidic substrates.
Comparative Table of Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
beta-D-Galactopyranoside | C12H22O11 | 342.30 | 36288-90-1 |
beta-D-Galactopyranoside, 4-nitrophenyl | C20H23NO12 | 469.4 | 2872-66-4 |
beta-D-Galactopyranoside, p-nitrophenyl | C20H23NO12 | 469.4 | Not Applicable |
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